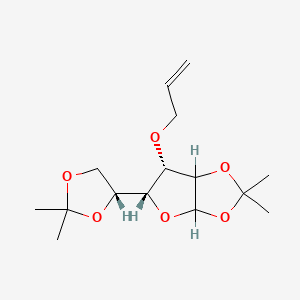
Flavacol
Descripción general
Descripción
Flavacol is a fine flake salt primarily used as a seasoning for popcorn. It is known for its ability to stick to popcorn and enhance its flavor and appearance. This compound adds a buttery flavor and a vibrant yellow color to popcorn, giving it a theater-style taste. It is manufactured by Gold Medal Products Co. and has been a staple in movie theaters since the 1960s .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process involves the formation of pyramid-shaped salt crystals, which provide better coverage and adhesion to popcorn compared to regular cube-shaped salt crystals . The ingredients in Flavacol include salt, two types of yellow dye (Yellow #5 and Yellow #6), and artificial butter flavor .
Industrial Production Methods
The industrial production of this compound involves the Alberger Process, which removes minerals that can cause a bitter taste, resulting in a better buttery flavor. The fine flake salt is then mixed with the yellow dyes and artificial butter flavor to create the final product .
Análisis De Reacciones Químicas
Types of Reactions
Flavacol primarily undergoes physical rather than chemical reactions due to its nature as a seasoning salt. it can participate in various reactions when combined with other substances.
Common Reagents and Conditions
This compound is typically used in combination with oil (often butter-flavored) when making popcorn. The fine flakes of this compound stick to the popcorn kernels during the popping process, providing even coverage and enhancing the flavor .
Major Products Formed
The major product formed when using this compound is perfectly seasoned popcorn with a buttery flavor and vibrant yellow color. The fine salt crystals ensure that the seasoning adheres well to the popcorn, resulting in a consistent taste experience .
Aplicaciones Científicas De Investigación
Flavacol has limited applications in scientific research due to its primary use as a food seasoning. it has been studied in the context of food science and technology, particularly in understanding the sensory attributes and consumer preferences for popcorn. Research has also explored the effects of different seasoning methods on the flavor and texture of popcorn .
Mecanismo De Acción
The mechanism by which Flavacol exerts its effects is primarily physical. The fine flake salt adheres to the surface of popcorn kernels, providing even coverage and enhancing the flavor. The yellow dyes (Yellow #5 and Yellow #6) contribute to the vibrant color, while the artificial butter flavor adds a rich, buttery taste .
Comparación Con Compuestos Similares
Similar Compounds
Popcorn Salt: Similar to Flavacol, popcorn salt is a fine-grained salt used to season popcorn.
Kernel Season’s Movie Theater Popcorn Salt: This product is a fine-grained salt with added natural butter flavor, similar to this compound but without the artificial dyes.
Ballpark Style Popcorn Salt: Comparable to this compound, this salt is used to season popcorn and provides a similar taste experience.
Uniqueness of this compound
This compound’s uniqueness lies in its combination of fine flake salt, artificial butter flavor, and vibrant yellow color. The Alberger Process used in its production ensures better coverage and adhesion to popcorn, resulting in a consistent and flavorful taste experience .
Propiedades
IUPAC Name |
3,6-bis(2-methylpropyl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRKEKHAYEACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C(C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299001 | |
| Record name | FLAVACOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-98-7 | |
| Record name | 3,6-Bis(2-methylpropyl)-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FLAVACOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | FLAVACOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















